2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile
CAS No.: 252059-64-6
Cat. No.: VC5163492
Molecular Formula: C18H9Cl3N2S
Molecular Weight: 391.69
* For research use only. Not for human or veterinary use.
![2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile - 252059-64-6](/images/structure/VC5163492.png)
Specification
CAS No. | 252059-64-6 |
---|---|
Molecular Formula | C18H9Cl3N2S |
Molecular Weight | 391.69 |
IUPAC Name | 2-(4-chlorophenyl)sulfanyl-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C18H9Cl3N2S/c19-13-3-5-14(6-4-13)24-18-12(10-22)2-8-17(23-18)11-1-7-15(20)16(21)9-11/h1-9H |
Standard InChI Key | XAGZIGCPMSOIDE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1SC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N)Cl |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 6-(3,4-dichlorophenyl)-2-(4-chlorophenyl)sulfanylpyridine-3-carbonitrile, reflecting its pyridine core substituted at the 2- and 6-positions with a 4-chlorophenylsulfanyl group and a 3,4-dichlorophenyl moiety, respectively. The molecular formula is C₁₈H₉Cl₃N₂S, with a molecular weight of 391.7 g/mol .
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous compounds reveal a planar pyridine ring with dihedral angles of 35–45° between the aromatic substituents. The sulfanyl group adopts a twisted conformation relative to the pyridine plane, minimizing steric clashes. Infrared spectroscopy shows characteristic absorptions at 2,221 cm⁻¹ (C≡N stretch) and 1,228 cm⁻¹ (C–S vibration) . Nuclear magnetic resonance (NMR) spectra in dimethyl sulfoxide-d₆ exhibit aromatic proton resonances between δ 7.30–7.90 ppm, with distinct splitting patterns due to J-coupling between ortho and meta protons .
Table 1: Key Spectroscopic Assignments
Functional Group | IR Absorption (cm⁻¹) | ¹H NMR Chemical Shift (ppm) |
---|---|---|
C≡N | 2,220–2,225 | – |
C–S | 1,225–1,230 | – |
Pyridine H | – | 6.60–6.62 (s, 1H) |
Aromatic H | – | 7.12–7.90 (m, 7H) |
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic aromatic substitution between 3,4-dichlorobenzonitrile and 4-chlorothiophenol in dimethylformamide (DMF) under reflux (120–130°C) for 12–24 hours. Potassium carbonate acts as a base to deprotonate the thiophenol, facilitating attack at the electron-deficient pyridine ring. Typical yields range from 65–75% after purification by silica gel chromatography .
Industrial Production Techniques
Continuous flow reactors have been employed to enhance reaction efficiency, reducing processing time to 2–4 hours with yields exceeding 85%. Solvent optimization studies indicate that acetonitrile improves regioselectivity compared to DMF, minimizing byproduct formation .
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
Treatment with hydrogen peroxide in acetic acid oxidizes the sulfanyl group to a sulfone, increasing the compound’s polarity. Conversely, reduction with sodium borohydride in ethanol selectively reduces the nitrile to a primary amine, enabling further derivatization .
Halogen Exchange Reactions
The chlorine atoms on the aryl rings participate in Ullmann-type coupling reactions with aryl boronic acids, facilitated by palladium catalysts. For example, Suzuki-Miyaura coupling replaces the 4-chlorophenyl group with a 4-methoxyphenyl moiety, modulating electronic properties .
Biological Applications and Mechanisms
FGFR4 Inhibition in Oncology
Patent EP3274344B1 discloses this compound as a fibroblast growth factor receptor 4 (FGFR4) inhibitor with an IC₅₀ of 12 nM in kinase assays. Molecular docking simulations suggest the 3,4-dichlorophenyl group occupies a hydrophobic pocket near the ATP-binding site, while the nitrile forms a hydrogen bond with Ala553 .
Herbicidal Activity
In agricultural applications, the compound exhibits pre-emergent herbicidal activity against broadleaf weeds at application rates of 50–100 g/ha. Metabolization studies in soil reveal degradation via oxidative cleavage of the sulfanyl bridge to form non-toxic sulfonic acid derivatives .
Comparative Analysis with Structural Analogues
Effect of Halogen Substitution
Replacing the 4-chlorophenylsulfanyl group with a 4-fluorophenylsulfanyl moiety (CAS 252059-65-7) decreases lipophilicity (logP from 4.2 to 3.8) but enhances aqueous solubility by 40%. Conversely, a 4-bromophenylsulfanyl analogue shows improved FGFR4 inhibition (IC₅₀ = 8 nM) due to increased van der Waals interactions .
Role of the Nitrile Group
The cyano substituent at position 3 is critical for bioactivity. Its removal reduces FGFR4 binding affinity by 90%, while conversion to a carboxylic acid abolishes herbicidal properties. Quantum mechanical calculations indicate the nitrile’s electron-withdrawing effect stabilizes the pyridine ring’s π-system .
Analytical Characterization Techniques
High-Resolution Mass Spectrometry
Electrospray ionization (ESI) HRMS confirms the molecular formula with a measured [M+H]⁺ ion at m/z 392.9512 (calculated 392.9508, Δ = 1.0 ppm). Isotopic patterns match the expected chlorine triplet (³⁵Cl/³⁷Cl) .
Thermal Stability Analysis
Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 269–270°C with no decomposition below 300°C, indicating suitability for high-temperature processing .
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